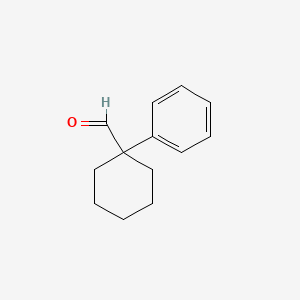

1-Phenylcyclohexanecarbaldehyde

描述

属性

IUPAC Name |

1-phenylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNMUXHAGUGWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565470 | |

| Record name | 1-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-69-7 | |

| Record name | 1-Phenylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylcyclohexanecarbaldehyde and Analogues

Strategies for Carbonyl Group Introduction and Modification

The introduction of a carbonyl group, specifically an aldehyde, onto a 1-phenylcyclohexane scaffold is a key challenge in the synthesis of the target molecule. Various strategies can be employed, ranging from the reduction of carboxylic acid derivatives to direct formylation reactions.

Reduction of Carboxylic Acid Derivatives to Aldehydes

A common and effective method for synthesizing aldehydes is through the partial reduction of carboxylic acid derivatives, such as nitriles or esters.

One of the most prominent reagents for this transformation is Diisobutylaluminum Hydride (DIBAL-H). masterorganicchemistry.comwikipedia.org DIBAL-H is a powerful and bulky reducing agent capable of reducing esters and nitriles to aldehydes, particularly when the reaction is conducted at low temperatures. masterorganicchemistry.comchemistrysteps.com Unlike stronger reducing agents like lithium aluminum hydride, which would typically reduce these functional groups to primary alcohols or amines respectively, DIBAL-H allows for the reaction to be halted at the aldehyde stage. masterorganicchemistry.comchemistrysteps.com

The reduction of a nitrile, such as 1-phenylcyclohexanecarbonitrile, with DIBAL-H proceeds through the formation of an intermediate imine, which is then hydrolyzed upon the addition of water to yield the desired aldehyde. masterorganicchemistry.com This method is advantageous as it provides a direct route to aldehydes from nitriles. masterorganicchemistry.com The reaction's success hinges on careful control of stoichiometry and temperature to prevent over-reduction. wikipedia.org

Table 1: Comparison of Reducing Agents for Aldehyde Synthesis

| Reducing Agent | Precursor | Product | Key Considerations |

|---|---|---|---|

| Diisobutylaluminum Hydride (DIBAL-H) | Ester, Nitrile | Aldehyde | Bulky reagent, requires low temperatures (e.g., -78°C) to prevent over-reduction. masterorganicchemistry.comchemistrysteps.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Nitrile | Primary Alcohol, Primary Amine | A very strong reducing agent, generally not suitable for direct aldehyde synthesis from these precursors. masterorganicchemistry.com |

Established Aldehyde Synthesis Routes Applicable to Substituted Cyclohexanes

Beyond the reduction of carboxylic acid derivatives, other established methods for aldehyde synthesis can be adapted for substituted cyclohexanes like 1-phenylcyclohexanecarbaldehyde. These include various formylation reactions, which directly introduce a formyl group (-CHO) onto a carbon atom. wikipedia.org

One such class of reactions is the Vilsmeier-Haack reaction, which typically involves the use of a phosphorus oxychloride and a substituted amide like dimethylformamide (DMF) to formylate activated aromatic and heterocyclic compounds. semanticscholar.org While direct application to a non-activated cyclohexane (B81311) ring is not typical, this reaction highlights a general strategy of using formylating agents.

Another relevant approach is the Duff reaction, which uses hexamethylenetetramine to formylate phenols, or the Gattermann-Koch reaction, which employs carbon monoxide and hydrochloric acid for the formylation of aromatic rings. wikipedia.org While these specific reactions may not be directly applicable to the synthesis of this compound due to the nature of the substrate, the underlying principle of using a C1 source for formylation is a key concept in organic synthesis.

Stereochemical Considerations in this compound Synthesis

The synthesis of substituted cyclohexanes often involves complex stereochemical considerations. nih.gov For this compound, while the target molecule itself does not have a stereocenter at the carbon bearing the phenyl and aldehyde groups, the stereochemistry of the cyclohexane ring can be influenced by the synthetic route and reaction conditions.

In reactions involving the creation or modification of substituents on a cyclohexane ring, the formation of different stereoisomers (e.g., cis/trans isomers if other substituents were present) is a possibility. The conformational preferences of the cyclohexane ring (chair, boat, etc.) and the steric bulk of the substituents play a crucial role in determining the stereochemical outcome of a reaction. For instance, in the synthesis of a related compound, all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane, stereocontrolled methods were essential to achieve the desired configuration. nih.gov

Furthermore, if the synthesis involves enzymatic or chiral catalysts, it is possible to achieve high levels of stereoselectivity. nih.gov While not extensively documented for this compound specifically, the principles of asymmetric synthesis are broadly applicable to the synthesis of chiral molecules containing a cyclohexane ring.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

For aldehyde synthesis, several green approaches are being explored. One area of focus is the use of catalytic methods that replace stoichiometric reagents. innoget.com For example, the development of catalysts for the aerobic oxidation of alcohols to aldehydes using molecular oxygen as the oxidant is a significant step towards more sustainable processes. innoget.comyedarnd.com Polyoxometalate (POM) catalysts, for instance, have shown promise in this area. innoget.comyedarnd.com

Another green strategy involves the use of one-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates. orgsyn.orgrsc.org This approach can significantly reduce solvent usage and waste generation. For example, a one-pot synthesis of cyclohexanecarbonitrile, a potential precursor to this compound, has been developed to be more environmentally friendly than traditional methods. scirp.org

Biocatalysis, using enzymes to carry out chemical transformations, also offers a green alternative. rsc.org For instance, alcohol dehydrogenases can be used for the oxidation of alcohols to aldehydes under mild conditions. rsc.org Chemo-enzymatic cascades, which combine chemical and enzymatic steps in a single pot, are also being developed for the synthesis of valuable aldehydes from renewable starting materials. rsc.org

Mechanochemistry, which uses mechanical force to drive chemical reactions, is another emerging green technique that can reduce or eliminate the need for solvents. nih.gov

Table 2: Green Chemistry Approaches in Aldehyde Synthesis

| Approach | Description | Potential Application to this compound Synthesis |

|---|---|---|

| Catalytic Oxidation | Use of catalysts (e.g., POMs) with benign oxidants like O₂. innoget.comyedarnd.com | Oxidation of 1-phenylcyclohexylmethanol. |

| One-Pot Synthesis | Multiple reaction steps in a single reactor. orgsyn.orgrsc.orgscirp.org | Synthesis from a precursor like cyclohexanone (B45756) in a streamlined process. |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) for transformations. rsc.org | Enzymatic oxidation of 1-phenylcyclohexylmethanol. |

Chemical Reactivity and Transformation Pathways of 1 Phenylcyclohexanecarbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The carbonyl group (C=O) in 1-phenylcyclohexanecarbaldehyde is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reactivity underpins a variety of important chemical transformations. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgfiveable.me Subsequent protonation of this alkoxide intermediate yields the final alcohol product. libretexts.orgfiveable.me The rate and reversibility of these additions depend on the strength of the nucleophile. masterorganicchemistry.com

Imine Formation and Subsequent Reductions

This compound reacts with primary amines, such as methylamine (B109427), in a nucleophilic addition reaction to form an imine. This reaction is a cornerstone in the synthesis of various nitrogen-containing compounds. The initial addition of the amine to the aldehyde carbonyl forms a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding N-substituted imine.

This imine can be subsequently reduced to form a secondary amine. A common application of this reaction sequence is the synthesis of N-methyl(1-phenylcyclohexyl)methanamine hydrochloride. While specific literature on the direct synthesis from this compound is not prevalent in the provided results, the general pathway is a well-established synthetic route for related structures.

Grignard and Organolithium Reagent Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily react with aldehydes like this compound. libretexts.orgmasterorganicchemistry.comlibretexts.org These reactions are highly effective for forming new carbon-carbon bonds and are fundamental in the synthesis of more complex molecules. masterorganicchemistry.commissouri.edu

The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon. libretexts.orgyoutube.com This addition is generally irreversible due to the strong basicity of the Grignard and organolithium reagents. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide salt, which upon acidic workup, is hydrolyzed to yield a secondary alcohol. libretexts.orgmissouri.edu

For example, the reaction of this compound with methylmagnesium bromide, followed by an acidic workup, would yield 1-(1-phenylcyclohexyl)ethanol.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methylamine | N-((1-phenylcyclohexyl)methylene)methanamine (Imine) |

| This compound | Methylmagnesium Bromide | 1-(1-phenylcyclohexyl)ethanol |

Alpha-Proton Reactivity and Enolate Chemistry

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic. masterorganicchemistry.com This acidity allows for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. masterorganicchemistry.combham.ac.uk The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comyoutube.com

Aldol (B89426) and Related Condensation Reactions

The enolate of this compound can act as a nucleophile in aldol-type reactions. However, the self-condensation of this compound is not possible in the traditional sense that leads to an α,β-unsaturated aldehyde because the α-carbon is tertiary and lacks a second proton for elimination to form a double bond. stackexchange.com

Despite this, this compound can act as the electrophilic component in a crossed aldol condensation. stackexchange.comlibretexts.org In this scenario, it reacts with the enolate of another carbonyl compound, such as a ketone, to form a β-hydroxy ketone. stackexchange.comlibretexts.org For these mixed aldol reactions to be successful, conditions are chosen such that only one of the carbonyl compounds forms an enolate, preventing a mixture of products. libretexts.org

Wittig Reactions and Olefination Strategies

The Wittig reaction provides a powerful and versatile method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent). udel.edumasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgudel.edu This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. udel.edu The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z isomer of the alkene) is influenced by the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Wittig Reactions

| Aldehyde | Wittig Reagent | Alkene Product |

|---|---|---|

| This compound | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-ethenyl-1-phenylcyclohexane |

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. researchgate.net For instance, aerobic oxidation conditions can be employed, sometimes with the aid of catalysts, to effect this transformation in an environmentally friendly manner. researchgate.net

Conversely, the reduction of the aldehyde to a primary alcohol is a common transformation. A widely used and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.netmasterorganicchemistry.comrsc.org This reagent is a convenient source of hydride ions (H⁻) and effectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comreddit.com The reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.commasterorganicchemistry.com

Table 3: Oxidation and Reduction of this compound

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 1-Phenylcyclohexanecarboxylic acid |

Cycloaddition and Rearrangement Reactions Involving the Cyclohexane (B81311) Ring System

The reactivity of this compound in cycloaddition and rearrangement reactions is primarily dictated by the stability of its six-membered ring and the influence of its substituents. While the saturated cyclohexane ring is generally unreactive in cycloaddition reactions, which typically require unsaturated systems, it can undergo rearrangement reactions under specific conditions, often leading to ring expansion or contraction.

Rearrangement reactions of the cyclohexane ring in derivatives of this compound can be induced by creating a carbocation adjacent to the ring. For instance, the Tiffeneau-Demjanov rearrangement can be utilized to expand the cyclohexane ring to a seven-membered ring. msu.edu This process would involve the conversion of the aldehyde to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a reactive diazonium species, which upon nitrogen elimination, forms a carbocation. The subsequent migration of one of the adjacent ring carbons leads to the formation of a ring-expanded ketone. The migratory aptitude of the ring carbons can be influenced by the phenyl substituent.

Another potential rearrangement is a pinacol-type rearrangement, which would necessitate the presence of a vicinal diol. libretexts.org If this compound were to be converted to a 1-(1,2-dihydroxyethyl)cyclohexan-1-ol derivative, acid-catalyzed dehydration could lead to a carbocation, initiating a rearrangement. Depending on which group migrates (the phenyl-bearing carbon or the adjacent methylene (B1212753) group of the cyclohexane ring), this could result in either a ring contraction to a cyclopentyl derivative or the formation of a spirocyclic ketone. Studies on related systems, such as 1,2-dimethylcyclohexan-1,2-diol, have shown that ring contraction to a cyclopentyl aldehyde can be the predominant pathway. stackexchange.com

While the saturated cyclohexane ring itself is not amenable to traditional cycloaddition reactions like the Diels-Alder reaction, it is possible to first introduce unsaturation into the ring through elimination reactions. libretexts.org For example, conversion of the aldehyde to an alcohol, followed by dehydration, could yield a cyclohexene (B86901) derivative. This unsaturated system could then potentially participate as a dienophile in [4+2] cycloaddition reactions. libretexts.org The regioselectivity and stereoselectivity of such a reaction would be influenced by the steric and electronic effects of the phenyl group.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity and regioselectivity are critical considerations in the chemical transformations of this compound, owing to the presence of multiple reactive sites: the aldehyde carbonyl group, the α-protons, the cyclohexane ring, and the phenyl group. slideshare.netdurgapurgovtcollege.ac.in

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the aldehyde group is generally the most reactive site towards nucleophiles and reducing agents. For example, reduction with a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the aromatic phenyl ring. Conversely, catalytic hydrogenation under more vigorous conditions could potentially reduce both the aldehyde and the aromatic ring. The choice of reagents and reaction conditions is therefore paramount in achieving the desired chemoselective transformation. researchgate.net

Regioselectivity , the preference for reaction at one position over another, is also a key aspect of this molecule's reactivity. wikipedia.org In reactions involving the aldehyde, nucleophilic addition will occur at the electrophilic carbonyl carbon. However, in reactions where the aldehyde is first converted to an enolate or an enamine, subsequent reactions with electrophiles can occur at the α-carbon.

The Baeyer-Villiger oxidation of this compound to the corresponding formate (B1220265) ester or carboxylic acid and phenol (B47542) is an example where regioselectivity is important. wikipedia.orgwiley-vch.de In the related oxidation of ketones, the migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl. wiley-vch.de For this compound, the migrating group would be the hydrogen atom of the aldehyde, leading to the formation of a carboxylic acid. If the starting material were the corresponding ketone (1-phenylcyclohexyl methyl ketone), the Baeyer-Villiger oxidation would likely result in the migration of the more substituted cyclohexyl group over the methyl group, yielding an ester.

Advanced Spectroscopic Characterization of 1 Phenylcyclohexanecarbaldehyde and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically within a few parts per million). nih.gov This precision allows for the determination of the exact elemental composition of the molecule, thereby confirming its molecular formula. For 1-Phenylcyclohexanecarbaldehyde (C₁₃H₁₆O), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the m/z of the resulting fragment ions are analyzed. unt.edu This process provides detailed information about the structure of the original molecule. The fragmentation of this compound in an MS/MS experiment would be expected to yield characteristic fragment ions. For example, cleavage of the bond between the cyclohexane (B81311) ring and the phenyl group or the aldehyde group would produce specific fragment ions that can be used to confirm the presence of these structural motifs. nih.govresearchgate.net The analysis of these fragmentation patterns is a key step in the structural confirmation of the compound. ed.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanecarboxaldehyde |

| (S)-(-)-1-Phenylethanol |

| 1-Phenyl-1-cyclohexene |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the key functional groups within this compound. These methods probe the quantized vibrational states of a molecule, with each bond having a characteristic frequency of vibration. rsc.org

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the phenyl group, the cyclohexane ring, and the aldehyde functional group. The C-H stretching vibrations of the aromatic phenyl ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexane ring are observed at slightly lower wavenumbers, generally between 2960 and 2850 cm⁻¹. libretexts.org

A highly diagnostic absorption for this compound is the strong carbonyl (C=O) stretch of the aldehyde group, which is expected to appear in the 1740-1720 cm⁻¹ region. The presence of the aldehyde is further confirmed by the appearance of two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring are also significant and can provide information about the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "ring-breathing" mode of the phenyl group gives rise to a strong, sharp band around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also prominent in the Raman spectrum. The vibrations of the saturated cyclohexane ring, such as the C-C stretching and CH₂ twisting and rocking modes, are also readily observed. stackexchange.com For instance, the characteristic ring vibration of cyclohexane appears around 802 cm⁻¹. stackexchange.com While the carbonyl stretch is visible in Raman, it is typically weaker than in the IR spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Phenyl | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Phenyl | Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 (often strong) |

| Phenyl | Ring Breathing | Weak or absent | ~1000 (strong) |

| Cyclohexyl | Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Cyclohexyl | CH₂ Scissoring | ~1465 | ~1465 |

| Aldehyde | C=O Stretch | 1740 - 1720 (strong) | 1740 - 1720 (weak-medium) |

| Aldehyde | Aldehydic C-H Stretch | 2850 & 2750 (two bands) | Not typically prominent |

This table presents expected ranges and intensities based on general spectroscopic principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound—the phenyl ring and the carbonyl group—are responsible for its characteristic UV-Vis spectrum.

The phenyl group exhibits two primary absorption bands. The more intense band, corresponding to the π → π* transition (the E2-band), is typically observed at around 204 nm. A weaker band, resulting from a symmetry-forbidden π → π* transition (the B-band), appears at longer wavelengths, usually around 255-265 nm. nist.gov This B-band often displays fine vibrational structure.

The carbonyl group of the aldehyde also contributes to the UV spectrum. It undergoes a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital. This absorption is typically found in the 270-300 nm region. While this transition is formally forbidden by symmetry and thus has a low molar absorptivity, its presence can overlap with the B-band of the phenyl ring, potentially broadening the absorption feature in that region.

In a non-polar solvent like cyclohexane, the electronic interactions between the phenyl and carbonyl groups are expected to be minimal. researchgate.net The UV-Vis spectrum would therefore largely represent the sum of the individual chromophores.

The table below details the expected electronic transitions for this compound.

| Chromophore | Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| Phenyl Ring | π → π* (E2-band) | ~204 | High (~7,900) |

| Phenyl Ring | π → π* (B-band) | ~260 | Low (~200) |

| Carbonyl Group | n → π* | 270 - 300 | Very Low (~10-100) |

Data is based on typical values for substituted benzenes and aldehydes. nist.gov

Other Specialized Spectroscopic Probes for Molecular Structure and Dynamics

Beyond standard IR and UV-Vis spectroscopy, more specialized techniques can provide deeper insights into the molecular structure and dynamics of this compound and its derivatives.

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This ultrafast spectroscopic method can monitor the photophysical processes that occur after a molecule absorbs light. For molecules with potential for charge transfer, fs-TA can track the formation and lifetime of excited states, such as localized singlet states and charge-separated states. researchgate.net By studying derivatives of this compound with donor or acceptor groups, fs-TA could reveal pathways of photoinduced electron transfer and the dynamics of excited state relaxation, which are crucial for applications in materials science and photochemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying molecules with unpaired electrons. While this compound itself is not a radical, EPR can be used to study its radical cations or anions, which could be generated chemically or photochemically. For derivatives of this compound that incorporate heteroatoms, EPR measurements, in conjunction with theoretical calculations, can reveal information about the spin density distribution and the electronic structure of the radical species. researchgate.net

Single-Molecule Spectroscopy: Recent advances have made it possible to measure the vibrational spectrum of a single molecule in the gas phase. nih.gov This technique, a form of action spectroscopy, offers the ultimate sensitivity and eliminates the ensemble averaging inherent in traditional methods. nih.gov Applying single-molecule IR spectroscopy to this compound could provide an unambiguous spectrum free from intermolecular interaction effects, allowing for a precise comparison with theoretical calculations of its conformational isomers.

These advanced methods, while complex, offer the potential to unravel the nuanced aspects of molecular behavior, from the fleeting existence of excited states to the detailed electronic structure of radical species, providing a comprehensive understanding of this compound and its derivatives.

Computational and Theoretical Investigations of 1 Phenylcyclohexanecarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent stability of 1-Phenylcyclohexanecarbaldehyde. These calculations solve the Schrödinger equation for the molecule, providing insights into its energy, electron distribution, and bonding. northwestern.edu

Key Research Findings:

Electron Distribution and Molecular Orbitals: Calculations reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting sites of electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. For instance, in related phenolic Schiff bases, the HOMO cluster is often delocalized over the electron-rich ring, while the HOMO-1 cluster is spread over the other ring. researchgate.net

Stability and Energy: The total electronic energy of the molecule can be calculated, providing a measure of its stability. northwestern.edu By comparing the energies of different isomers or conformers, the most stable forms can be identified.

Methods Used: A variety of quantum chemical methods are employed, ranging from semi-empirical methods to more accurate ab initio and density functional theory (DFT) methods. lsu.edu The choice of method and basis set is critical for obtaining reliable results. For example, methods like B3LYP with a 6-311++G(d,p) basis set have been used for structural optimization and electronic property calculations. researchgate.net

Data Table: Calculated Electronic Properties of a Representative Aldehyde

| Property | Calculated Value | Method |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

Note: This table represents typical data obtained from quantum chemical calculations for an aldehyde and is for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexane (B81311) ring and the rotation of the phenyl and carbaldehyde groups mean that this compound can exist in multiple conformations. Conformational analysis and molecular dynamics simulations are used to explore these different spatial arrangements and their relative energies. nih.govresearchgate.net

Key Research Findings:

Identification of Stable Conformers: Computational searches can identify various low-energy conformers. For substituted cyclohexanes, chair conformations are generally the most stable. The orientation of the phenyl and aldehyde groups (axial vs. equatorial) significantly impacts the conformer's stability. youtube.com For instance, in phenylcyclohexane (B48628), the conformer with the phenyl group in an equatorial position is more stable. nih.gov

Energy Differences and Population: The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. uncw.edu Studies on similar molecules like 1-methyl-1-phenylcyclohexane have shown that the energy difference between conformers can be small, leading to a mixture of conformations at room temperature. nih.gov

Molecular Dynamics Simulations: These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. lsu.edu This can reveal the pathways of conformational changes and the flexibility of different parts of the molecule.

Data Table: Relative Energies of Phenylcyclohexane Conformers

| Conformer | Relative Energy (kcal/mol) | Method |

| Equatorial Phenyl | 0.00 | MP2/6-311G |

| Axial Phenyl | 3.03 | MP2/6-311G |

Source: Adapted from experimental and computational data for the parent phenylcyclohexane molecule. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. lsu.edu

Key Research Findings:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. uncw.edu These predictions are often performed by first calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Machine learning approaches are also becoming increasingly accurate for predicting NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. uni-muenster.de These frequencies correspond to the stretching and bending of bonds within the molecule. The calculated spectrum can be compared with an experimental IR spectrum to identify characteristic functional group peaks, such as the C=O stretch of the aldehyde. youtube.commasterorganicchemistry.com

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). mdpi.com This involves calculating the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) can be compared with experimental data. mdpi.comnih.gov

Data Table: Predicted vs. Experimental Spectroscopic Data for a Model Carbonyl Compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (Aldehyde H) | 9.7 ppm | 9.5 - 10.0 ppm |

| ¹³C NMR (Carbonyl C) | 200 ppm | 190 - 205 ppm |

| IR (C=O Stretch) | 1730 cm⁻¹ | 1720 - 1740 cm⁻¹ |

| UV-Vis (λmax) | 285 nm | ~290 nm |

Note: This table provides typical ranges and illustrative predicted values. Specific calculations for this compound are required for precise data.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the study of reaction pathways, intermediates, and transition states that are often difficult to observe experimentally. rsc.orgresearchgate.net

Key Research Findings:

Mapping Reaction Pathways: By calculating the potential energy surface, chemists can map out the most likely pathways for a reaction to proceed. smu.edu This includes identifying the reactants, products, and any intermediates that may be formed.

Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. lsu.edu Computational methods can determine the geometry and energy of the transition state. nih.gov For example, in cycloaddition reactions of related compounds, the transition state structures have been computationally characterized. researchgate.net

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of how fast a reaction is likely to occur. smu.edu

Data Table: Illustrative Calculated Activation Energies for an Aldehyde Reaction

| Reaction Type | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Aldehyde + Nucleophile | Adduct | 10-20 |

| Oxidation | Aldehyde + Oxidant | Carboxylic Acid | 15-25 |

| Reduction | Aldehyde + Hydride | Alcohol | 5-15 |

Note: These are representative values and the actual activation energies for reactions of this compound would depend on the specific reagents and reaction conditions.

Structure-Activity Relationship (SAR) Modeling for Derivatives

For derivatives of this compound that may have biological or other activities, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to understand how changes in molecular structure affect their function. jksus.org

Key Research Findings:

Descriptor Calculation: QSAR models are built by finding a mathematical relationship between a set of calculated molecular descriptors and the observed activity. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. jksus.orgnih.gov

Model Development: Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are used to develop the QSAR model. nih.gov The goal is to create a statistically robust model that can accurately predict the activity of new, untested derivatives. mdpi.com

Guiding Synthesis: A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized. This allows chemists to prioritize the synthesis of derivatives that are most likely to have the desired activity, saving time and resources. nih.govnih.gov

Data Table: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Branching of the molecular skeleton |

Applications of 1 Phenylcyclohexanecarbaldehyde As a Key Precursor in Organic Synthesis

Synthesis of Neurotransmitter Reuptake Inhibitors

Precursor for N-methyl(1-phenylcyclohexyl)methanamine Hydrochloride Synthesis

1-Phenylcyclohexanecarbaldehyde serves as a crucial intermediate in the synthesis of N-methyl(1-phenylcyclohexyl)methanamine, a compound that has been investigated for its potential as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. The synthesis typically involves a reductive amination reaction, a cornerstone of medicinal chemistry for the formation of amines. masterorganicchemistry.comyoutube.comyoutube.comsciencemadness.org In this process, this compound is first reacted with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com The resulting N-methyl(1-phenylcyclohexyl)methanamine free base can then be converted to its hydrochloride salt to improve its stability and handling properties for further studies. While specific patents detail the synthesis of related N-substituted-1-phenylcyclohexylamines, they often start from cyclohexanone (B45756) and a Grignard reagent, highlighting different synthetic strategies to access this class of compounds. google.comgoogle.com

Exploration of Derivatives for Central Nervous System (CNS) Disorder Research

The 1-phenylcyclohexylamine (B1663984) scaffold, readily accessible from this compound, is a privileged structure in the design of agents for CNS disorders. This structural motif is found in compounds that exhibit a range of pharmacological activities, including anticonvulsant properties. The parent compound, 1-phenylcyclohexylamine (PCA), is a known derivative of phencyclidine (PCP) and has been the subject of extensive structure-activity relationship (SAR) studies. drugbank.comnih.gov

Researchers have synthesized and evaluated a variety of PCA analogues for their potential in treating conditions like epilepsy. These studies explore how modifications to both the phenyl and cyclohexane (B81311) rings influence binding affinity at PCP receptor sites and anticonvulsant efficacy. For instance, the introduction of substituents on the aromatic ring or alterations to the cyclohexane ring can significantly impact the pharmacological profile of the resulting molecules. Although direct synthetic routes from this compound are not always explicitly detailed in these studies, its role as a logical precursor to the core 1-phenylcyclohexylamine structure is evident.

Role in the Synthesis of Other Pharmacologically Relevant Cyclohexane Derivatives (e.g., arginase inhibitors)

While the primary pharmacological applications of this compound derivatives have been centered on CNS targets, the versatility of the phenylcyclohexane (B48628) scaffold extends to other therapeutic areas. Arginase, an enzyme involved in the urea (B33335) cycle, has emerged as a therapeutic target for a variety of diseases, including cardiovascular disorders and cancer. mdpi.comnih.govmedchemexpress.com The design and synthesis of arginase inhibitors have attracted considerable attention, with a focus on creating molecules that can effectively modulate the activity of this enzyme. gd3services.comnih.gov

Although a direct link between this compound and the synthesis of currently known arginase inhibitors is not prominently documented in the literature, the core phenylcyclohexyl moiety represents a lipophilic scaffold that could be incorporated into future inhibitor designs to enhance binding affinity and pharmacokinetic properties. The synthetic methodologies used to create arginase inhibitors are diverse, often involving complex, multi-step sequences to construct molecules with specific stereochemistry and functional group arrays.

Intermediate in the Construction of Complex Polycyclic Systems

The reactivity of the aldehyde group, coupled with the steric bulk of the phenylcyclohexyl moiety, makes this compound a valuable intermediate in the construction of intricate polycyclic and spirocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for novel biological activities.

One powerful strategy for constructing polycyclic frameworks is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.govyoutube.comyoutube.com While the classic Pictet-Spengler reaction typically employs more electron-rich aromatic systems, the use of this compound in such reactions could lead to the formation of novel tetrahydroisoquinoline derivatives with a bulky phenylcyclohexyl substituent.

Furthermore, this compound is a potential candidate for use in multi-component reactions (MCRs). researchgate.netnih.govresearchgate.netnih.gov MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, offering a highly efficient route to diverse chemical libraries. The inclusion of this compound in MCRs could yield a wide range of structurally novel compounds with potential applications in drug discovery and materials science.

Catalytic Applications and Ligand Synthesis

The aldehyde functionality of this compound can be readily transformed into other functional groups, making it a useful starting material for the synthesis of ligands for catalysis. For example, catalytic hydrogenation of the aldehyde group can yield the corresponding alcohol, (1-phenylcyclohexyl)methanol. This transformation is typically achieved using hydrogen gas and a metal catalyst such as platinum, palladium, or ruthenium. nih.govresearchgate.netlibretexts.org The conditions for catalytic hydrogenation can often be controlled to selectively reduce the aldehyde without affecting the phenyl ring. mdpi.com

The resulting alcohol, or amines derived from the aldehyde via reductive amination, can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. The bulky phenylcyclohexyl group can impart specific steric properties to a ligand, which can in turn influence the stereochemical outcome of a catalytic reaction.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. mdpi.comnih.govrsc.org Aldehydes are common substrates in organocatalytic reactions, participating in a wide range of transformations such as aldol (B89426) and Michael additions.

Future Research Directions and Emerging Paradigms for 1 Phenylcyclohexanecarbaldehyde

Expanding Synthetic Utility through Novel Transformations

The exploration of novel chemical reactions involving 1-Phenylcyclohexanecarbaldehyde is a key area for future research. Scientists are investigating new ways to use this compound as a building block for more complex molecules. This includes the development of asymmetric synthesis methods to produce specific stereoisomers, which is crucial for applications in pharmaceuticals and other specialized fields. princeton.edu

One promising area is the use of transition-metal catalysis to achieve C-H activation. researchgate.netnih.gov This strategy allows for the direct functionalization of the aldehyde's C-H bond, a traditionally unreactive part of the molecule. researchgate.netrsc.org Such methods are highly efficient and atom-economical, providing streamlined routes to new derivatives. researchgate.net For example, ruthenium-catalyzed reactions have shown potential for constructing complex cyclic structures in a single step. researchgate.net Additionally, transition-metal-free approaches for C-H functionalization are also being explored, offering alternative and potentially more sustainable synthetic pathways. nih.gov

Novel Synthetic Transformations for this compound

| Transformation Type | Description | Potential Advantages |

|---|---|---|

| Asymmetric Synthesis | Creation of specific stereoisomers of this compound derivatives. princeton.edu | Access to enantiomerically pure compounds for specialized applications. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of the aldehyde C-H bond using catalysts like palladium or ruthenium. researchgate.netrsc.orgacs.org | High efficiency, atom economy, and the ability to form complex cyclic systems. researchgate.net |

| Transition-Metal-Free C-H Functionalization | Activation of the C-H bond without the use of metal catalysts. nih.gov | Potentially more sustainable and cost-effective synthetic routes. |

Advanced Characterization Techniques for Enhanced Structural Elucidation

While standard analytical techniques provide basic structural information, advanced methods are needed to gain a deeper understanding of this compound's complex three-dimensional structure and conformational dynamics. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the spatial arrangement of atoms within the molecule.

Computational chemistry is another powerful tool for structural elucidation. researchgate.net By performing theoretical calculations, researchers can model the different possible conformations of the molecule and predict their relative stabilities. researchgate.net This information is invaluable for understanding how the molecule will behave in different chemical environments and for designing new reactions. Mass spectrometry is also a crucial tool for characterizing and quantifying aldehydes, offering high selectivity and sensitivity. nih.govresearchgate.net

Advanced Characterization Techniques

| Technique | Information Provided | Significance |

|---|---|---|

| Advanced NMR Spectroscopy | Detailed 3D structural information and conformational analysis. | Understanding the spatial arrangement of atoms and molecular dynamics. |

| Computational Chemistry | Modeling of molecular conformations and prediction of their stabilities. researchgate.net | Guiding experimental design and understanding reaction mechanisms. |

| Mass Spectrometry | Selective and sensitive characterization and quantification of aldehydes. nih.govresearchgate.net | Accurate identification and measurement in various samples. |

Integration of Machine Learning and Artificial Intelligence in Design and Synthesis

Applications of AI/ML in the Study of this compound

| Application Area | Description | Expected Impact |

|---|---|---|

| Retrosynthesis Planning | AI-powered tools can suggest novel and efficient synthetic routes to this compound and its derivatives. chemical.ai | Faster and more innovative synthesis design. chemical.ai |

| Reaction Optimization | Machine learning algorithms can analyze experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst. acs.orgdigitellinc.com | Increased reaction yields and reduced experimental costs. |

| De Novo Molecular Design | AI can generate novel molecular structures based on desired properties, leading to the design of new this compound analogs. softformance.com | Accelerated discovery of compounds with tailored functionalities. |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structure of this compound makes it an attractive candidate for interdisciplinary research, particularly in materials science and chemical biology. In materials science, it can be explored as a monomer for the synthesis of novel polymers. The rigid cyclohexyl ring and the reactive aldehyde group offer possibilities for creating polymers with unique thermal and mechanical properties.

In the realm of chemical biology, this compound and its derivatives could serve as molecular probes to study biological processes. The aldehyde functionality can react with biological nucleophiles, allowing for the labeling and tracking of biomolecules. Furthermore, the development of "photocages" for aldehydes allows for their controlled release in biological systems upon light irradiation, enabling precise spatial and temporal control over their activity. mdpi.com This opens up avenues for studying the roles of aldehydes in cellular signaling and disease. nih.gov

Interdisciplinary Research Applications

| Field | Potential Application of this compound | Research Goal |

|---|---|---|

| Materials Science | Monomer for the synthesis of novel polymers. | Development of new materials with unique thermal and mechanical properties. |

| Chemical Biology | Molecular probe for studying biological systems. | Labeling and tracking of biomolecules to understand cellular processes. |

| Photopharmacology | As a photocaged aldehyde for controlled release in biological environments. mdpi.com | Precise investigation of the biological roles of aldehydes. |

常见问题

Basic: What are the common synthetic routes for 1-Phenylcyclohexanecarbaldehyde in organic synthesis?

Methodological Answer:

this compound can be synthesized via oxidation of 1-Phenylcyclohexanol derivatives. For example, controlled oxidation using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) may selectively yield the aldehyde, avoiding over-oxidation to the carboxylic acid. This contrasts with stronger oxidants (e.g., KMnO₄ or CrO₃), which typically produce ketones or acids . Alternative routes include Friedel-Crafts alkylation of benzene with cyclohexanecarbaldehyde precursors, though steric hindrance from the cyclohexane ring requires optimized Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm in H NMR. The cyclohexane ring protons show complex splitting patterns (δ 1.2–2.5 ppm), while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm. C NMR confirms the aldehyde carbon at δ 190–200 ppm.

- IR Spectroscopy : A strong absorption band near 1720 cm corresponds to the C=O stretch.

- Mass Spectrometry : The molecular ion peak ([M]) should match the molecular weight (e.g., 188.24 g/mol for C₁₃H₁₄O). Fragmentation patterns may include loss of the aldehyde group (m/z 159) .

Advanced: What strategies are effective for enantioselective synthesis of this compound derivatives?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

- Asymmetric Organocatalysis : Proline-derived catalysts can induce chirality during aldol reactions involving the aldehyde group.

- Chiral Ligands in Metal Catalysis : Rhodium or palladium complexes with BINAP ligands enable asymmetric hydrogenation of precursor alkenes or ketones.

- Resolution Techniques : Diastereomeric salt formation using chiral amines (e.g., cinchonidine) can separate enantiomers post-synthesis.

Conformational studies of analogous cyclohexane derivatives suggest that steric effects from the phenyl group influence enantiomer stability .

Advanced: How do steric effects influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

The bulky cyclohexane ring and phenyl group create steric hindrance, slowing nucleophilic attack at the aldehyde carbon. For instance:

- Grignard Reagents : Larger organometallics (e.g., tert-butyl MgBr) may exhibit lower yields compared to smaller nucleophiles (e.g., MeLi).

- Cram’s Rule : Chellation-controlled addition is hindered, favoring non-chelated pathways.

Computational studies on similar cyclohexane derivatives show that substituent orientation (axial vs. equatorial) modulates reactivity. For example, an equatorial phenyl group reduces steric clash during nucleophilic addition .

Advanced: What computational methods are used to predict the conformational stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates energy minima for chair, boat, and twist-boat conformers of the cyclohexane ring. The phenyl group’s axial/equatorial preference is determined by comparing Gibbs free energies.

- Molecular Dynamics (MD) Simulations : Assesses conformational flexibility in solution, accounting for solvent effects.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR validate computed structures against experimental data.

Studies on 1-amino-2-phenylcyclohexanecarboxylic acid demonstrate that phenyl groups favor equatorial positions to minimize 1,3-diaxial interactions .

Basic: What are the recommended safety protocols when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation of dust/volatiles. Use chemical goggles for eye protection.

- Ventilation : Work in a fume hood to avoid exposure to aldehydes, which are irritants.

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity, then absorb with vermiculite .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Scoping Review Methodology : Systematically categorize literature by reaction conditions (e.g., solvent, temperature, catalyst). Use tools like PRISMA to identify bias or methodological variability .

- Reproducibility Testing : Replicate key studies while controlling for variables (e.g., reagent purity, moisture levels).

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate factors affecting yield (e.g., catalyst loading, reaction time).

For example, discrepancies in oxidation yields may arise from trace water content in solvents, which promotes over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。